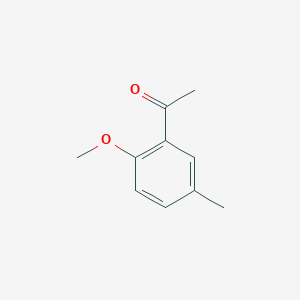

1-(2-Methoxy-5-methylphenyl)ethanone

Descripción

Contextualization within Aromatic Ketone Chemistry

Aromatic ketones, or aryl ketones, are a class of organic compounds where a carbonyl group is attached to at least one aromatic ring. 1-(2-Methoxy-5-methylphenyl)ethanone fits squarely within the sub-category of aryl methyl ketones, which are distinguished by having a methyl group attached to the carbonyl carbon. These compounds are fundamental building blocks in organic synthesis, prized for their role in constructing more complex molecular architectures. They are frequently employed in carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry.

The reactivity of the ketone functional group, coupled with the electronic effects of the aromatic ring and its substituents, allows for a diverse range of chemical transformations. These include, but are not limited to, nucleophilic additions to the carbonyl carbon, reactions at the alpha-carbon, and electrophilic aromatic substitutions on the phenyl ring.

Historical Perspectives on Related Aryl Methyl Ketones

The study of aryl methyl ketones has a rich history, dating back to the foundational developments in organic chemistry. A pivotal moment in the synthesis of these compounds was the advent of the Friedel-Crafts acylation in the late 19th century. This reaction, which involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, provided a direct and effective method for preparing aryl ketones. organic-chemistry.org

Over the decades, numerous advancements have refined and expanded the synthetic toolkit for accessing aryl methyl ketones. These include the development of milder and more selective catalysts, as well as entirely new synthetic strategies that bypass the limitations of traditional methods. organic-chemistry.org The ongoing exploration of aryl methyl ketones has been driven by their utility as precursors to a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and fragrances. indiarawmaterial.comnih.gov

Significance of Methoxy (B1213986) and Methyl Substituents in Phenylketone Systems

The presence of both a methoxy (-OCH3) and a methyl (-CH3) group on the phenyl ring of this compound significantly influences its electronic properties and reactivity. Both substituents are classified as electron-donating groups, which activate the aromatic ring towards electrophilic substitution.

The methoxy group, with its lone pairs of electrons on the oxygen atom, is a strong activating group that directs incoming electrophiles to the ortho and para positions relative to itself. wisc.edu The methyl group is a weaker activating group that also exhibits ortho, para-directing effects. The interplay of these two groups on the phenyl ring creates a specific electronic environment that can be harnessed for selective chemical transformations. For instance, the presence of these activating groups can facilitate reactions that might be sluggish or require harsh conditions with unsubstituted or deactivated aromatic rings.

Overview of Research Trajectories for Aryl Ethanones

Research involving aryl ethanones, a class that includes this compound, is multifaceted and continues to evolve. A significant area of focus is their application as versatile synthons in the synthesis of heterocyclic compounds. nih.govresearchgate.net Many biologically active molecules, including a large number of pharmaceuticals, contain heterocyclic rings, making the development of efficient synthetic routes to these structures a high priority.

Furthermore, aryl ethanones are key intermediates in the synthesis of various fine chemicals and materials. Their carbonyl group can be readily transformed into other functional groups, allowing for the construction of complex molecular frameworks. Recent research trends also include the development of more sustainable and environmentally friendly synthetic methods for preparing and utilizing aryl ethanones, often employing novel catalytic systems. scirp.orgresearchgate.net

Identification of Knowledge Gaps and Research Imperatives

While the broader class of aryl ketones is well-studied, specific compounds like this compound often present opportunities for further investigation. A comprehensive understanding of its reactivity profile under various conditions, including its behavior in novel catalytic systems, remains an area ripe for exploration.

Detailed mechanistic studies of reactions involving this particular ketone could provide valuable insights into the subtle electronic and steric effects of its substituent pattern. Furthermore, exploring its potential as a precursor to novel compounds with interesting biological or material properties could open up new avenues of research. As the demand for specialized and functionalized molecules grows, a deeper understanding of the chemistry of this compound and its derivatives is a clear research imperative.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 6967-03-9 |

| Appearance | Not explicitly stated in provided search results |

| Boiling Point | Not explicitly stated in provided search results |

| Melting Point | Not explicitly stated in provided search results |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-methoxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIOYMGCAXTUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407313 | |

| Record name | 1-(2-Methoxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-07-3 | |

| Record name | 1-(2-Methoxy-5-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20628-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxy-5-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Methoxy 5 Methylphenyl Ethanone

Established Synthetic Pathways and Their Mechanistic Elucidation

The construction of the aryl ketone framework of 1-(2-methoxy-5-methylphenyl)ethanone relies on the formation of a carbon-carbon bond between the aromatic ring and an acetyl group. Several robust methods have been developed for this purpose.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones. organic-chemistry.org This method involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.org For the synthesis of this compound, the substrate is 4-methylanisole (B47524).

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the interaction between the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). youtube.com The π-electrons of the 4-methylanisole ring then attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wisc.edu The aromaticity is subsequently restored by the removal of a proton from the carbon atom bearing the new acetyl group. wisc.edu

The regioselectivity of the acylation is dictated by the directing effects of the substituents on the aromatic ring. Both the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directing groups. wisc.edu In 4-methylanisole, the powerful activating and ortho-directing nature of the methoxy group primarily directs the incoming electrophile to the position ortho to it (C2), resulting in the desired product. One documented preparation involves the reaction of 4-methylanisole with acetic acid in the presence of trifluoromethyl-sulfonic anhydride, yielding the target compound. chemicalbook.com A related synthesis of the precursor 2-hydroxy-5-methylacetophenone is achieved through the Fries rearrangement of p-cresyl acetate (B1210297) with aluminum chloride, a reaction that shares mechanistic features with Friedel-Crafts acylation. sgbaukrc.ac.inchemicalbook.com

| Substrate | Acylating Agent | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylanisole | Acetic Acid | Trifluoromethyl-sulfonic anhydride (Tf₂O) | Room Temperature, 3 min | 97% | chemicalbook.com |

| p-Cresyl acetate* | - (Rearrangement) | Aluminum chloride (AlCl₃) | 140-150°C, 5-6 hours | 92% | chemicalbook.com |

*This reaction forms the demethylated analogue, 2-hydroxy-5-methylacetophenone.

Organomagnesium compounds, or Grignard reagents, are powerful nucleophiles used extensively in the formation of carbon-carbon bonds for ketone synthesis. orgsyn.org The synthesis of this compound via this route typically begins with the preparation of a Grignard reagent from a corresponding aryl halide, such as 2-bromo-4-methylanisole. This reagent, 2-methoxy-5-methylphenylmagnesium bromide, is then reacted with a suitable acetylating agent.

While acyl chlorides can be used, they are highly reactive and can lead to the formation of tertiary alcohols as a side product. A more controlled and efficient approach utilizes N-methoxy-N-methylamides, also known as Weinreb amides. organic-chemistry.org The reaction of 2-methoxy-5-methylphenylmagnesium bromide with N-methoxy-N-methylacetamide forms a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until the acidic workup, which prevents the common side reaction of over-addition of a second equivalent of the Grignard reagent. organic-chemistry.org This method offers high yields and is a reliable alternative to Friedel-Crafts acylation. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their functional group tolerance and high efficiency. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate. nih.gov To synthesize aryl ketones, this reaction can be adapted to couple an arylboronic acid with an acyl chloride. nih.govmdpi.com For the target molecule, this would involve the palladium-catalyzed reaction of 2-methoxy-5-methylphenylboronic acid with acetyl chloride. The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the acyl chloride, forming a Pd(II) complex.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide, a step typically facilitated by a base.

Reductive Elimination: The acetyl and aryl groups on the Pd(II) complex couple and are eliminated, forming the desired ketone product and regenerating the Pd(0) catalyst. wildlife-biodiversity.com

| Component | Example | Function |

|---|---|---|

| Arylboronic Acid | 2-methoxy-5-methylphenylboronic acid | Aryl group donor |

| Acylating Agent | Acetyl chloride | Acyl group donor |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, THF, Dioxane | Reaction medium |

Heck Reaction: The Mizoroki-Heck reaction traditionally involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org While less direct for ketone synthesis, a Heck-type reaction can be employed. This can be achieved through the palladium-catalyzed arylation of an enol ether, such as ethyl vinyl ether, with an aryl halide like 2-bromo-4-methylanisole. researchgate.net The resulting product is an aryl-substituted enol ether, which can be readily hydrolyzed under acidic conditions to yield the final ketone, this compound. The accepted mechanism for the Heck reaction includes oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst. mdpi.com

Beyond Grignard reagents, other organometallic compounds can be utilized for the synthesis of aryl ketones. One notable approach involves organozinc reagents in a Negishi-type coupling. A published synthesis of a related compound, 2′-hydroxy-6′-methoxyacetophenone, demonstrates this strategy. researchgate.net The process begins with the selective metalation of a protected phenol (B47542) at the ortho position using an organolithium reagent. The resulting aryllithium species is then transmetalated with zinc chloride (ZnCl₂) to form a more stable and less reactive organozinc compound. researchgate.net This arylzinc reagent subsequently undergoes a palladium-catalyzed cross-coupling reaction with acetyl chloride to furnish the desired ketone in good yield. researchgate.net This method highlights the utility of directed metalation and transmetalation to control regioselectivity in the synthesis of highly substituted aromatic compounds.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement in green chemistry involves performing reactions under solvent-free or "neat" conditions, often assisted by microwave irradiation. This approach has been successfully applied to the Friedel-Crafts acylation. Research has demonstrated that the acylation of aromatic compounds can be mediated by zinc under solvent-free conditions using microwave irradiation, offering a greener alternative to traditional methods. organic-chemistry.org Similarly, zeolite catalysts have been employed for the acylation of anisole (B1667542) under neat conditions, showcasing high selectivity and catalyst reusability. scirp.org These methods eliminate the need for large quantities of volatile and often hazardous organic solvents, thereby reducing waste and environmental pollution. organic-chemistry.orgscirp.org

| Parameter | Traditional Method | Green Alternative |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃, FeCl₃ | Catalytic ZnO, Zeolites |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂), CS₂ | Solvent-free or green solvents (e.g., acetic acid) |

| Energy Source | Conventional heating | Microwave irradiation |

| Waste | Significant acidic aqueous waste | Minimal waste, recyclable catalyst |

Catalyst Development for Enhanced Sustainability

The synthesis of this compound, primarily through Friedel-Crafts acylation of 4-methylanisole, has traditionally relied on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃). While effective, these catalysts generate significant amounts of corrosive and environmentally challenging waste streams during aqueous workup.

Modern catalyst development is focused on mitigating these issues by exploring heterogeneous and reusable catalysts. Research in this area, applicable to acylations of this nature, includes:

Zeolites and Mesoporous Materials: Solid acid catalysts like zeolites (e.g., H-BEA, H-ZSM-5) offer a sustainable alternative. Their key advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced waste production. The defined pore structures of these materials can also impart regioselectivity, favoring acylation at the desired ortho-position to the methoxy group.

Metal Trifluoromethanesulfonates (Triflates): Catalytic amounts of metal triflates, such as bismuth triflate [Bi(OTf)₃], have emerged as highly efficient and recyclable water-tolerant Lewis acid catalysts for acylation reactions. Their low toxicity and high catalytic activity make them a greener choice compared to traditional catalysts.

Ionic Liquids: Acidic ionic liquids can serve as both the solvent and catalyst, simplifying the reaction setup and enabling catalyst recycling. This approach can lead to cleaner reaction profiles and reduced use of volatile organic solvents (VOCs).

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product. nih.gov

The synthesis of this compound can be evaluated through this lens by comparing different synthetic routes. A common method is the Friedel-Crafts acylation of 4-methylanisole with an acylating agent like acetic anhydride.

Reaction: 4-methylanisole + acetic anhydride → this compound + acetic acid

Let's analyze the atom economy for this transformation:

| Compound | Formula | Molecular Weight ( g/mol ) |

| Reactants | ||

| 4-methylanisole | C₈H₁₀O | 122.16 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| Total Reactant Mass | 224.25 | |

| Products | ||

| Desired Product | ||

| This compound | C₁₀H₁₂O₂ | 164.20 |

| Byproduct | ||

| Acetic Acid | C₂H₄O₂ | 60.05 |

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 % Atom Economy = (164.20 / 224.25) x 100 = 73.2%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass (26.8%) is converted into a byproduct (acetic acid). Optimization strategies focus on using acylating agents that improve atom economy. For instance, a hypothetical direct acetylation with ketene (B1206846) (C₂H₂O) would have a 100% atom economy, though its practical application is challenging. Another high-yield method involves the reaction of acetic acid with 4-methylanisole using trifluoromethyl-sulfonic anhydride, which achieves a high chemical yield but has a poor atom economy due to the high molecular weight of the anhydride reagent. chemicalbook.com

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, is a modern manufacturing paradigm with significant potential for the production of fine chemicals like this compound. researchgate.net Instead of using large-scale batch reactors, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. nih.gov

This technology offers several key advantages for syntheses such as Friedel-Crafts acylation:

Enhanced Safety: Friedel-Crafts reactions are often highly exothermic. The high surface-area-to-volume ratio in flow reactors allows for superior heat dissipation, preventing the formation of hot spots and reducing the risk of thermal runaway. researchgate.net

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and yields. nih.gov

Scalability: Increasing production capacity is achieved by running the system for longer periods or by "scaling out" (running multiple reactors in parallel), which is often simpler and safer than scaling up traditional batch reactors.

While specific literature detailing the production of this compound via flow chemistry is not prominent, the principles are directly applicable. A flow setup would involve pumping streams of 4-methylanisole and an acylating agent (mixed with a catalyst) into a heated reactor coil, with the product emerging continuously for collection and purification. This approach is well-suited for improving the safety and efficiency of this chemical process.

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency of synthesizing this compound can be compared across different methodologies. The choice of reagents and reaction conditions significantly impacts the yield, purity, and environmental footprint of the process.

| Synthetic Route | Reactants | Catalyst / Reagent | Reaction Type | Reported Yield | Notes |

| Route 1 | 4-methylanisole, Acetic Acid | Trifluoromethyl-sulfonic anhydride (Tf₂O) | Friedel-Crafts Acylation | 97% chemicalbook.com | Very high yield and short reaction time (3 min). chemicalbook.com However, the reagent is expensive and has low atom economy. |

| Route 2 | 4-methylanisole, Acetyl Chloride | Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Typically 70-90% | Standard, well-established method. Requires stoichiometric catalyst, leading to significant waste. |

| Route 3 | p-Cresyl Acetate | Aluminum Chloride (AlCl₃) | Fries Rearrangement | ~92% (for hydroxy intermediate) chemicalbook.com | Produces 1-(2-hydroxy-5-methylphenyl)ethanone, requiring a subsequent methylation step (e.g., with dimethyl sulfate) to yield the final product. Overall yield would be lower. |

| Route 4 | 4-methylanisole, Acetic Anhydride | Solid Acid Catalyst (e.g., Zeolite) | Heterogeneous Friedel-Crafts Acylation | Varies (often moderate to good) | Environmentally friendly due to recyclable catalyst. Reaction times may be longer. |

This comparison highlights the trade-offs between yield, cost, and sustainability. While newer methods offer high yields, traditional Friedel-Crafts acylation remains a common approach. The development of efficient and reusable solid acid catalysts presents a promising path toward a more sustainable manufacturing process.

Chemical Reactivity and Transformation Studies of 1 2 Methoxy 5 Methylphenyl Ethanone

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The regioselectivity of electrophilic aromatic substitution on the 1-(2-methoxy-5-methylphenyl)ethanone ring is determined by the cumulative directing effects of the existing substituents. The methoxy (B1213986) (-OCH₃) group is a powerful activating ortho-, para-director due to its strong +R (resonance) effect. The methyl (-CH₃) group is a weaker activating ortho-, para-director through induction and hyperconjugation. Conversely, the acetyl (-COCH₃) group is a deactivating meta-director because of its -I (inductive) and -R effects.

The potent activating nature of the methoxy group is the dominant influence, strongly directing incoming electrophiles to the positions ortho (C3) and para (C6) relative to it. However, the C6 position is sterically hindered by the adjacent bulky acetyl group. The C3 position, being ortho to the activating methoxy group and meta to the deactivating acetyl group, is an electronically favored site for substitution. The C4 position is also activated, being ortho to the methyl group and meta to the acetyl group. Therefore, electrophilic attack is predicted to occur primarily at the C3 and C4 positions, with the precise product distribution depending on the specific reaction conditions and the steric bulk of the electrophile.

Nitration: The nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of nitro-substituted isomers. The nitronium ion (NO₂⁺), a potent electrophile, will preferentially attack the most electron-rich positions of the aromatic ring. Based on the directing effects discussed, the primary products are predicted to be 1-(2-methoxy-5-methyl-4-nitrophenyl)ethanone (B15375034) and 1-(2-methoxy-5-methyl-3-nitrophenyl)ethanone. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the preferred position of attack.

Halogenation: Halogenation, such as bromination (using Br₂ with a Lewis acid catalyst like FeBr₃) or chlorination (Cl₂/FeCl₃), follows a similar mechanistic pathway. The electrophile (e.g., Br⁺) will add to the aromatic ring at the positions most activated towards substitution. The expected major products would be the 4-halo and 3-halo derivatives. The mechanism involves the initial formation of a pi-complex between the halogen and the aromatic ring, followed by the formation of the sigma complex and subsequent loss of a proton to restore aromaticity.

| Reaction | Typical Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(2-methoxy-5-methyl-4-nitrophenyl)ethanone, 1-(2-methoxy-5-methyl-3-nitrophenyl)ethanone |

| Bromination | Br₂, FeBr₃ | 1-(4-bromo-2-methoxy-5-methylphenyl)ethanone, 1-(3-bromo-2-methoxy-5-methylphenyl)ethanone |

| Chlorination | Cl₂, FeCl₃ | 1-(4-chloro-2-methoxy-5-methylphenyl)ethanone, 1-(3-chloro-2-methoxy-5-methylphenyl)ethanone |

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring is achieved by treatment with fuming sulfuric acid (H₂SO₄/SO₃). This reaction is reversible and often subject to thermodynamic control. The electrophile, sulfur trioxide (SO₃), will attack the activated C3 and C4 positions, leading to the formation of 2-acetyl-4-methoxy-5-methylbenzenesulfonic acid and 3-acetyl-5-methoxy-2-methylbenzenesulfonic acid.

Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). organic-chemistry.orgresearchgate.net This reaction is often complicated by polyalkylation, as the newly added alkyl group further activates the ring, and by carbocation rearrangements. organic-chemistry.org Given the presence of the deactivating acetyl group, forcing conditions may be required. The regiochemical outcome would follow the established directing effects, favoring alkylation at the C3 and C4 positions. Due to these complexities, Friedel-Crafts acylation followed by reduction is often a preferred synthetic route. organic-chemistry.org

| Reaction | Typical Reagents | Predicted Major Products |

| Sulfonation | H₂SO₄, SO₃ | 2-acetyl-4-methoxy-5-methylbenzenesulfonic acid, 3-acetyl-5-methoxy-2-methylbenzenesulfonic acid |

| Alkylation (Methylation) | CH₃Cl, AlCl₃ | 1-(2-methoxy-3,5-dimethylphenyl)ethanone, 1-(2-methoxy-4,5-dimethylphenyl)ethanone |

Carbonyl Group Transformations

The ketone carbonyl group in this compound is a primary site for a variety of chemical transformations, including reduction, oxidation, and nucleophilic addition.

The carbonyl group can be selectively reduced to a secondary alcohol or completely removed to form an alkyl group.

Hydride Reductions: Treatment with hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) readily converts the ketone to the corresponding secondary alcohol, 1-(2-methoxy-5-methylphenyl)ethanol. ncert.nic.invaia.com These reagents are highly selective for the carbonyl group and will not affect the aromatic ring or the methoxy group under standard conditions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst. tcichemicals.com Depending on the catalyst and reaction conditions (temperature, pressure), different outcomes are possible.

Selective Carbonyl Reduction: Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂) under mild conditions will reduce the ketone to 1-(2-methoxy-5-methylphenyl)ethanol.

Complete Carbonyl Removal (Deoxygenation): More vigorous reduction methods can remove the carbonyl oxygen entirely. The Clemmensen reduction (using zinc amalgam, Zn(Hg), and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648), H₂NNH₂, and a strong base like KOH at high temperatures) would convert the ketone to 1-ethyl-2-methoxy-5-methylbenzene.

| Reaction Type | Reagent(s) | Product |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 1-(2-methoxy-5-methylphenyl)ethanol |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(2-methoxy-5-methylphenyl)ethanol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 1-ethyl-2-methoxy-5-methylbenzene |

Baeyer-Villiger Oxidation: This reaction transforms a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgyoutube.comyoutube.com The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude of different groups determines the product. For this compound, the competition is between the methyl group and the substituted phenyl (aryl) group. Aryl groups have a significantly higher migratory aptitude than methyl groups. organic-chemistry.org Consequently, the Baeyer-Villiger oxidation is predicted to yield 2-methoxy-5-methylphenyl acetate (B1210297) as the major product.

Haloform Reaction: As a methyl ketone, this compound is expected to undergo the haloform reaction. When treated with a halogen (e.g., I₂) in the presence of a strong base (e.g., NaOH), it will be converted into the corresponding carboxylate (sodium 2-methoxy-5-methylbenzoate) and a haloform (e.g., iodoform, CHI₃), which precipitates as a yellow solid.

By-product Formation: Under harsh oxidative conditions, such as with hot, concentrated potassium permanganate (B83412) (KMnO₄), side reactions can occur. The methyl group on the aromatic ring could be oxidized to a carboxylic acid, potentially leading to the formation of 2-acetyl-4-methoxybenzoic acid as a by-product.

| Reaction | Reagent(s) | Predicted Major Product(s) |

| Baeyer-Villiger Oxidation | m-CPBA | 2-methoxy-5-methylphenyl acetate |

| Haloform Reaction | I₂, NaOH | Sodium 2-methoxy-5-methylbenzoate and Iodoform (CHI₃) |

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard Reactions: The addition of an organometallic nucleophile, such as a Grignard reagent (R-MgBr), converts the ketone into a tertiary alcohol. For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would yield 2-(2-methoxy-5-methylphenyl)propan-2-ol.

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.com It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reaction would replace the carbonyl oxygen with a methylene (B1212753) group, forming 1-ethenyl-2-methoxy-5-methylbenzene. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide by-product. organic-chemistry.orgtotal-synthesis.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is typically carried out using a source of cyanide, such as potassium cyanide (KCN), followed by acidification. The product would be 2-hydroxy-2-(2-methoxy-5-methylphenyl)propanenitrile.

| Reaction Type | Reagent(s) | Product |

| Grignard Addition | 1. CH₃MgBr, 2. H₃O⁺ | 2-(2-methoxy-5-methylphenyl)propan-2-ol |

| Wittig Reaction | Ph₃P=CH₂ | 1-ethenyl-2-methoxy-5-methylbenzene |

| Cyanohydrin Formation | KCN, H⁺ | 2-hydroxy-2-(2-methoxy-5-methylphenyl)propanenitrile |

Side-Chain Modifications of the Ethanone (B97240) Moiety

The ethanone group, an acetyl functional group, is a versatile handle for a wide array of chemical transformations. The reactivity of the carbonyl carbon and the adjacent α-protons of the methyl group allows for numerous modifications, enabling the synthesis of a diverse range of derivatives. While specific studies on this compound are limited, its reactivity can be predicted based on well-established ketone chemistry.

Key transformations involving the ethanone side chain include:

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, forming 1-(2-methoxy-5-methylphenyl)ethanol. This is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction under more forcing conditions (e.g., Clemmensen or Wolff-Kishner reduction) can completely remove the carbonyl oxygen to yield an ethyl group on the aromatic ring.

Oxidation: The acetyl group can be oxidized to a carboxylic acid group, though this often requires harsh conditions. A common reaction for methyl ketones is the haloform reaction, where treatment with a halogen (e.g., I₂) in the presence of a base (e.g., NaOH) yields a carboxylate and a haloform (e.g., iodoform).

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. For instance, Grignard reagents (R-MgBr) can add to the carbonyl to form tertiary alcohols after acidic workup.

Alpha-Functionalization: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For example, halogenation at the α-position can occur under acidic or basic conditions.

Condensation Reactions: The enolate intermediate can also participate in condensation reactions. The aldol (B89426) condensation, for example, involves the reaction of the enolate with an aldehyde or another ketone, leading to the formation of β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones.

The table below summarizes potential side-chain modifications of this compound based on standard ketone reactivity.

| Reaction Type | Reagents | Product Functional Group |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Deoxygenation | Zn(Hg), HCl (Clemmensen) | Alkane (Ethyl group) |

| Haloform Reaction | I₂, NaOH | Carboxylic Acid |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

| Alpha-Halogenation | Br₂, CH₃COOH | α-Halo Ketone |

| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxy Ketone |

Reaction Kinetics and Thermodynamic Studies of this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, the influence of its structural features on reaction rates and equilibria can be inferred from studies on analogous substituted acetophenones. sphinxsai.comresearchgate.net

Reaction Kinetics: The rate of reactions involving this compound is influenced by both electronic and steric effects.

Electronic Effects: The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating. The methoxy group, through its strong resonance effect, and the methyl group, through induction and hyperconjugation, increase the electron density of the aromatic ring. This can affect reactions at the side chain. For instance, in the oxidation of substituted acetophenones, studies have shown that electron-donating substituents tend to retard the reaction rate. sphinxsai.comresearchgate.net Conversely, these groups may accelerate reactions where a buildup of positive charge on the ring is involved in the transition state.

Steric Effects: The methoxy group is located at the ortho position relative to the ethanone side chain. This proximity can cause significant steric hindrance, potentially slowing down reactions that involve nucleophilic attack at the carbonyl carbon. The approach of bulky reagents may be impeded, leading to lower reaction rates compared to a para-substituted or unsubstituted acetophenone (B1666503).

Thermodynamics: The thermodynamic stability of this compound and its reaction products governs the position of chemical equilibria. The conjugation between the carbonyl group and the aromatic ring provides a degree of thermodynamic stability. doi.org In reactions such as aldol condensation, the equilibrium position is influenced by the relative stability of the reactants and products. researchgate.net The electronic contributions of the methoxy and methyl groups can further influence the stability of intermediates and products, thereby shifting the equilibrium. For example, the electron-donating nature of these groups would stabilize any carbocationic intermediates formed during a reaction.

The table below outlines factors expected to influence the kinetics and thermodynamics of reactions involving this compound.

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Equilibrium) |

| Electronic Effects | Electron-donating groups (-OCH₃, -CH₃) can alter the electrophilicity of the carbonyl carbon and stability of transition states. Rate may decrease for oxidation sphinxsai.com or increase for reactions stabilized by ring electron density. | Stabilization of conjugated systems and charged intermediates. |

| Steric Hindrance | The ortho-methoxy group can sterically hinder the approach of reagents to the carbonyl group, potentially lowering reaction rates. | Can favor the formation of less sterically crowded products (thermodynamic control). |

| Solvent Effects | The polarity and protic/aprotic nature of the solvent can influence reaction rates and equilibria by stabilizing reactants, transition states, or products differently. | Can shift equilibrium by differential solvation of reactants and products. |

| Temperature | Higher temperatures generally increase reaction rates (kinetic effect) and can shift equilibria depending on the reaction's enthalpy (thermodynamic effect). | Governed by the sign of ΔH° and ΔS° of the reaction. |

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule with multiple potential reaction sites, controlling the chemo- and regioselectivity is crucial for synthetic applications. This compound presents two main reactive regions: the ethanone side chain and the aromatic ring.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction with a reducing agent like NaBH₄, the carbonyl group of the ethanone is selectively reduced over the aromatic ring. Conversely, during electrophilic aromatic substitution (e.g., nitration or halogenation), the aromatic ring is the primary site of reaction, leaving the carbonyl group intact. The choice of reagents and reaction conditions is paramount in directing the reaction to the desired functional group.

Regioselectivity concerns the position at which a reaction occurs when multiple positions are available.

On the Aromatic Ring: For electrophilic aromatic substitution, the regioselectivity is determined by the directing effects of the existing substituents. organicchemistrytutor.com The methoxy group is a powerful activating, ortho, para-directing group, primarily due to its ability to donate electron density via resonance. libretexts.org The methyl group is a weaker activating, ortho, para-director.

The methoxy group at position 2 directs incoming electrophiles to positions 1 (already occupied), 3, and 5.

The methyl group at position 5 directs to positions 2, 4, and 6.

The acetyl group is a deactivating, meta-director, which would direct incoming electrophiles to positions 3 and 5 relative to its own position (position 1).

The combined influence of these groups makes the aromatic ring highly activated. The powerful ortho, para-directing effect of the methoxy group is dominant. Considering the positions available on the ring (C3, C4, C6), the most likely sites for electrophilic attack are C4 and C6, which are para and ortho to the methoxy group, respectively. Position C3 is meta to the methoxy group and less favored. The final product distribution will depend on the interplay between the electronic directing effects and steric hindrance from the existing groups. Studies on the nitration of similarly electron-rich acetophenones have shown that complex outcomes, including ipso substitution (where a substituent other than hydrogen is replaced), can occur under certain conditions. researchgate.net

On the Side Chain: Regioselectivity can also be relevant for reactions on the ethanone moiety. For instance, in the formation of an enolate, only the α-protons on the methyl group can be removed, so there is only one possible regioisomer for the enolate.

The table below predicts the major regiochemical outcome for a common electrophilic aromatic substitution reaction.

| Reaction | Reagent | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone and/or 1-(2-Methoxy-5-methyl-6-nitrophenyl)ethanone | The strong activating and ortho, para-directing effect of the -OCH₃ group dominates. Position 4 is para to -OCH₃ and position 6 is ortho. The acetyl group's meta-directing effect also aligns with position 6. Steric hindrance at position 6 may favor substitution at position 4. |

Derivatization Strategies and Analog Synthesis of 1 2 Methoxy 5 Methylphenyl Ethanone

Synthesis of Substituted Phenyl Analogs

Modification of the phenyl ring of 1-(2-methoxy-5-methylphenyl)ethanone is crucial for fine-tuning the electronic and steric properties of its derivatives. The existing methoxy (B1213986) and methyl groups are ortho, para-directing activators for electrophilic aromatic substitution, while the acetyl group is a meta-directing deactivator. The interplay of these directing effects governs the regioselectivity of substitution reactions.

Common strategies for synthesizing substituted phenyl analogs include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can be achieved using standard electrophilic halogenating agents. For instance, bromination using N-Bromosuccinimide (NBS) in a suitable solvent would likely lead to the substitution at the position ortho to the activating methoxy group.

Nitration: Nitration can introduce a nitro group, which can be subsequently reduced to an amino group, providing a handle for further functionalization. A mixture of nitric acid and sulfuric acid would be expected to direct the nitro group to the position ortho to the methoxy group.

Friedel-Crafts Acylation/Alkylation: While the existing acetyl group is deactivating, the activating methoxy and methyl groups can still facilitate further Friedel-Crafts reactions under specific conditions, leading to the introduction of additional alkyl or acyl groups on the aromatic ring.

The synthesis of the parent compound itself and its isomers often involves the Friedel-Crafts acylation of an appropriate anisole (B1667542) derivative. For example, the acylation of 4-methylanisole (B47524) with acetyl chloride in the presence of a Lewis acid like aluminum chloride would yield this compound as one of the products.

Modification of the Ethanone (B97240) Side Chain: Alkylation and Arylation

The ethanone side chain is a primary site for modifications, offering a route to extend the carbon skeleton and introduce new functional groups.

Arylation via Claisen-Schmidt Condensation:

The most prominent arylation strategy involves the base-catalyzed Claisen-Schmidt condensation of this compound with various aromatic aldehydes. researchgate.netmdpi.com This reaction introduces a three-carbon α,β-unsaturated carbonyl system, forming a class of compounds known as chalcones. These chalcones are key intermediates for a vast number of heterocyclic compounds and possess a wide range of biological activities themselves. nih.govpnrjournal.com The general reaction is as follows:

this compound + Substituted Benzaldehyde → (E)-1-(2-methoxy-5-methylphenyl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone)

The reaction is typically catalyzed by aqueous alkaline bases like NaOH or KOH. mdpi.comijres.org

Alkylation and Halogenation:

The α-carbon of the ethanone moiety can be functionalized through enolate chemistry.

Halogenation: The α-carbon can be halogenated, for instance, using cupric bromide to yield an α-bromo ketone. researchgate.net This intermediate, such as 2-bromo-1-(2-methoxy-5-methylphenyl)ethanone, is a versatile precursor for nucleophilic substitution reactions, allowing the introduction of various alkyl and aryl groups.

Alkylation: Direct α-alkylation can be achieved by first forming the enolate of the ketone with a strong base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. This introduces an alkyl group at the α-position, creating a more complex side chain.

Heterocyclic Annulation Reactions Involving this compound

The derivatives of this compound, particularly the chalcones, are excellent precursors for synthesizing a variety of heterocyclic ring systems. These annulation reactions significantly expand the chemical diversity and biological activity profile of the parent scaffold.

Synthesis of Pyrazoles: Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are readily synthesized from chalcone (B49325) derivatives. nih.govmdpi.comacademicstrive.com The reaction of the α,β-unsaturated ketone system of the chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to a cyclocondensation reaction, yielding substituted pyrazoles. nih.gov These compounds are known for a wide spectrum of pharmacological activities, including anti-inflammatory and antimicrobial properties. academicstrive.comresearchgate.net

Synthesis of Pyrimidines: Pyrimidines are six-membered heterocyclic rings containing two nitrogen atoms. Chalcones derived from this compound can be cyclized to form pyrimidine (B1678525) derivatives by reacting them with compounds like urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base. pnrjournal.comderpharmachemica.comresearchgate.netijper.org This reaction provides access to a class of compounds with established medicinal importance, including anticancer and antimicrobial agents. pnrjournal.comderpharmachemica.com

Synthesis of 1,5-Benzodiazepines: Benzodiazepines are a class of seven-membered heterocyclic compounds. They can be synthesized by the condensation of chalcones with o-phenylenediamines (OPDA) under acidic or basic conditions. irjmets.comnih.govijtsrd.com This reaction pathway leads to the formation of 1,5-benzodiazepine derivatives, which are well-known for their diverse therapeutic applications. nih.gov

| Starting Material | Reagent | Resulting Heterocycle |

| Chalcone Derivative | Hydrazine Hydrate | Pyrazole |

| Chalcone Derivative | Urea / Thiourea | Pyrimidine |

| Chalcone Derivative | o-Phenylenediamine | 1,5-Benzodiazepine |

Conjugation and Linker Attachment Methodologies

For applications in targeted drug delivery, such as in the development of antibody-drug conjugates (ADCs), derivatives of this compound must be functionalized with a reactive handle for linker attachment. The parent molecule itself lacks a suitable functional group for direct conjugation. Therefore, derivatization is necessary to introduce such functionalities.

Potential strategies include:

Demethylation: The 2-methoxy group can be selectively cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 2-hydroxy analog. This phenolic hydroxyl group can then be used as a nucleophilic point for attaching linkers, for example, through an ether or ester bond.

Functionalization of the Phenyl Ring: As described in section 4.1, introducing an amino group via nitration and subsequent reduction provides a nucleophilic amine that is commonly used for conjugation with linkers containing activated esters or isocyanates.

Side Chain Modification: The methyl group on the phenyl ring could potentially be oxidized to a carboxylic acid. This carboxylic acid group is a versatile handle for forming amide bonds with amine-containing linkers, a very common strategy in bioconjugation.

The choice of the attachment point and the linker chemistry is critical as it can significantly impact the stability, solubility, and efficacy of the final conjugate.

Structure-Activity Relationship (SAR) Studies through Analog Synthesis

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. By systematically synthesizing and evaluating analogs of this compound, researchers can identify key structural features responsible for their therapeutic effects.

Much of the SAR data for this class of compounds comes from studies on their chalcone derivatives and the subsequent heterocycles. nih.gov

SAR of Chalcone Derivatives:

The α,β-Unsaturated Ketone Moiety: This unit is often critical for biological activity, acting as a Michael acceptor that can covalently interact with biological nucleophiles in target proteins. sciforum.net

Substitution on the Phenyl Rings: The nature and position of substituents on both aromatic rings (the A-ring derived from this compound and the B-ring from the aldehyde) profoundly influence activity.

Electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) on the aromatic rings are frequently associated with enhanced anti-inflammatory and anticancer activities. researchgate.netmdpi.com

The presence of a hydroxyl group at the 2'-position (derived from demethylation of the starting material) can be particularly important, potentially through chelation with metal ions or by forming key hydrogen bonds with the target receptor. mdpi.com

Electron-withdrawing groups on the B-ring can also modulate activity, with their effects being highly dependent on the specific biological target. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 2 Methoxy 5 Methylphenyl Ethanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Complex Derivatives

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. omicsonline.org For complex derivatives of 1-(2-Methoxy-5-methylphenyl)ethanone, which may feature additional substituents or fused ring systems, one-dimensional (1D) NMR spectra (¹H and ¹³C) can become crowded and difficult to interpret. Advanced two-dimensional (2D) NMR techniques are therefore essential for complete structural assignment. pitt.eduslideshare.netethz.ch

Two-dimensional NMR experiments provide correlation data between different nuclei, allowing for the piecing together of a molecule's carbon skeleton and the assignment of protons and carbons. omicsonline.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbon atoms. For a derivative of this compound, COSY would be instrumental in identifying the spin systems within alkyl chains or confirming the connectivity of protons on the aromatic ring. For example, it would show a correlation between the methyl protons of the ethanone (B97240) group and any protons on the alpha-carbon if substitution occurred there.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms to which they are attached. It is exceptionally useful for assigning carbon signals in the ¹³C NMR spectrum by correlating them to their known ¹H signals. The spectrum displays a peak for each C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete molecular framework. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows for the connection of different spin systems and the placement of quaternary (non-protonated) carbons and heteroatoms. For instance, a correlation from the methyl protons of the acetyl group to the aromatic ring carbon C1 would confirm the attachment of the acetyl group. Similarly, correlations from the methoxy (B1213986) protons to the aromatic C2 would verify its position.

A hypothetical analysis of a derivative using these techniques is summarized in the table below.

Interactive Table 1: Hypothetical 2D NMR Correlations for a Derivative of this compound

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H3 (Aromatic) | H4 | C3 | C1, C2, C5 |

| H4 (Aromatic) | H3, H6 | C4 | C2, C5, C6 |

| H6 (Aromatic) | H4 | C6 | C1, C4, C5 |

| CH₃ (at C5) | - | C-CH₃ (at C5) | C4, C5, C6 |

| OCH₃ (at C2) | - | C-OCH₃ (at C2) | C2 |

| COCH₃ | - | C-COCH₃ | C=O, C1 |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of a substance, such as solubility and melting point. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different polymorphic forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local molecular environment in the solid lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, allowing for the identification and characterization of distinct polymorphic forms of this compound derivatives. researchgate.net

Mass Spectrometry (MS) Fragmentation Pathway Analysis for Identification of Metabolites and Impurities

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org It is particularly valuable for identifying trace-level impurities and metabolites in complex mixtures.

The fragmentation of the molecular ion of this compound in an electron ionization (EI) mass spectrometer would likely proceed through characteristic pathways for aromatic ketones. libretexts.org A primary fragmentation event is the alpha-cleavage, the breaking of the bond between the carbonyl group and the aromatic ring or the methyl group. oregonstate.edu

Loss of a methyl radical (•CH₃): Cleavage of the CO-CH₃ bond results in the formation of a stable acylium ion, [M-15]⁺.

Loss of an acetyl radical (•COCH₃): Cleavage of the C-CO bond leads to the formation of the substituted phenyl cation, [M-43]⁺.

Ortho Effect: Interactions between adjacent substituents, like the methoxy and acetyl groups, can lead to unique fragmentation pathways, such as the loss of a methoxy radical followed by other rearrangements. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with sub-ppm mass accuracy), which allows for the determination of the elemental composition of a molecule or its fragments. researchgate.netsemanticscholar.org This capability is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). When analyzing metabolites or impurities of this compound derivatives, HRMS can confidently identify unexpected compounds by providing their exact molecular formulas, which is the first step in structural elucidation. mdpi.comsemanticscholar.org

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (a precursor or parent ion) is selected, fragmented, and the resulting product (or daughter) ions are analyzed. This process provides a fragmentation "fingerprint" that is highly specific to the structure of the precursor ion. For metabolite and impurity identification, a suspected compound's ion can be isolated and fragmented. The resulting MS/MS spectrum can be compared to that of a known standard or interpreted to confirm the proposed structure, providing a high degree of confidence in the identification. researchgate.net

Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure | Fragmentation Pathway |

| 164 | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 149 | [C₉H₉O₂]⁺ | M⁺• - •CH₃ (Alpha-cleavage) |

| 121 | [C₈H₉O]⁺ | M⁺• - •COCH₃ |

| 91 | [C₇H₇]⁺ | Loss of CO from m/z 149, or other complex rearrangements |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. irdg.org They are particularly useful for real-time, in-situ monitoring of chemical reactions, allowing for the tracking of reactants, intermediates, and products without the need for sample extraction. researchgate.net

When synthesizing derivatives of this compound, these techniques can be used to follow the reaction progress. For example, in a reaction where the ketone's carbonyl group is transformed, such as in an imine synthesis, IR or Raman spectroscopy can monitor the decrease in the intensity of the characteristic C=O stretching band while simultaneously observing the appearance of the new C=N stretching band of the imine product. researchgate.netsemanticscholar.org

Infrared (IR) Spectroscopy: Provides strong signals for polar functional groups. The carbonyl (C=O) stretch of an aromatic ketone like this compound appears as a strong, sharp absorption in the region of 1660–1700 cm⁻¹. libretexts.org The C-O stretching of the methoxy group would also be clearly visible.

Raman Spectroscopy: Is particularly sensitive to non-polar functional groups and symmetric vibrations. It is advantageous for reaction monitoring in aqueous media, where the strong IR absorption of water can obscure important spectral regions. Aromatic ring vibrations are often strong in Raman spectra.

Interactive Table 3: Characteristic Vibrational Frequencies for Monitoring Reactions

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Relevance in Reaction Monitoring |

| C=O (Aromatic Ketone) | 1685 - 1665 libretexts.org | Strong | Disappearance indicates consumption of starting material |

| C=C (Aromatic) | 1600 - 1450 | Strong | Aromatic ring remains as a reference |

| C-O (Aryl Ether) | 1275 - 1200 | Moderate | Methoxy group remains as a reference |

| C=N (Imine) | 1690 - 1640 | Strong | Appearance indicates product formation |

| O-H (Alcohol) | 3500 - 3200 (broad) | Weak | Appearance indicates reduction of the ketone |

By leveraging these advanced spectroscopic and analytical methodologies, researchers can achieve a comprehensive understanding of the structure, purity, and reactive behavior of this compound and its derivatives.

X-ray Crystallography for Absolute Configuration Determination of Chiral Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is paramount when dealing with chiral derivatives of this compound, as it provides irrefutable proof of the absolute configuration of stereocenters, which is crucial for understanding structure-activity relationships in medicinal chemistry and materials science.

The methodology involves irradiating a single crystal of a chiral derivative with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a detailed model of the electron density within the crystal's unit cell. From this model, atomic positions, bond lengths, bond angles, and, most importantly, the absolute stereochemistry can be precisely determined. The assignment of the absolute configuration is often confirmed using the anomalous dispersion of X-rays by the atoms in the crystal, with the Flack parameter serving as a key indicator of the correctness of the stereochemical assignment nih.gov. A Flack parameter value close to zero provides high confidence in the determined absolute structure.

While specific crystallographic data for chiral derivatives of this compound are not widely published, the analysis of structurally related methoxy-containing organic molecules demonstrates the power of this technique. For instance, studies on other methoxyphenyl derivatives have successfully utilized single-crystal X-ray diffraction to resolve their structures, confirming their molecular geometry and packing in the solid state. These analyses typically report key parameters such as the crystal system, space group, and unit cell dimensions, which collectively define the crystal structure.

Illustrative Data Table for a Hypothetical Chiral Derivative:

This table represents typical data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a (Å) | 10.123 | Unit cell dimension. |

| b (Å) | 8.456 | Unit cell dimension. |

| c (Å) | 12.789 | Unit cell dimension. |

| β (°) | 98.76 | Unit cell angle. |

| Volume (ų) | 1085.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Flack Parameter | 0.05(3) | A value close to 0 confirms the absolute configuration. |

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, GC-MS)

Chromatographic methods are essential for verifying the purity of synthesized this compound and for separating its potential isomers, including constitutional isomers and enantiomers of chiral derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. A sample of the compound is passed through a column packed with a stationary phase under high pressure. By using an appropriate mobile phase, components of the mixture are separated based on their differential affinities for the stationary phase. A UV detector is commonly used to quantify the compound and any impurities. For chiral derivatives, specialized chiral stationary phases (CSPs) are employed to achieve enantiomeric separation, allowing for the determination of enantiomeric excess (ee).

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and thermally stable compounds. The technique separates components in the gas phase using a capillary column. As each separated component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum "fingerprint" for identification, while the gas chromatogram indicates the purity and can separate isomers with different boiling points or polarities. For the parent compound, this compound, and its structural isomers, GC-MS can effectively distinguish them based on their retention times and fragmentation patterns. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

Representative Data for Chromatographic Analysis:

This table illustrates the kind of data generated for purity and isomer analysis.

| Technique | Parameter | Typical Value/Observation |

| HPLC (Purity) | Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient | |

| Retention Time | 8.5 min | |

| Purity (by area %) | >99% | |

| GC-MS (Isomer ID) | Retention Time | 10.2 min |

| Molecular Ion (M+) | m/z = 164.08 | |

| Key Fragments | m/z = 149, 121 |

These advanced analytical methods, working in concert, provide a complete and unambiguous characterization of this compound and its derivatives, ensuring their structural integrity and purity for any subsequent application.

Computational Chemistry and Theoretical Studies of 1 2 Methoxy 5 Methylphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies detailing the reaction mechanisms of 1-(2-Methoxy-5-methylphenyl)ethanone were found. Similarly, Molecular Electrostatic Potential (MEP) maps, which are crucial for predicting sites of electrophilic and nucleophilic attack, have not been published for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

There is no available research on the use of molecular dynamics simulations to explore the conformational landscape of this compound or to study its potential interactions with biological receptors. Such studies are vital for understanding how the molecule might behave in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

QSAR models are instrumental in correlating the chemical structure of a compound with its biological activity. However, no QSAR studies incorporating this compound have been identified, indicating a lack of data on its specific biological effects that would be necessary for such modeling.

Prediction of Spectroscopic Parameters via Computational Methods

While experimental spectroscopic data may exist, there are no published studies on the use of computational methods to predict the NMR, IR, or UV-Vis spectra of this compound. These predictive studies are valuable for validating experimental findings and providing deeper insights into the molecular structure.

Virtual Screening and Lead Optimization through In Silico Approaches

The application of in silico techniques such as virtual screening to identify this compound as a potential hit or the use of computational methods for its lead optimization in drug discovery processes has not been reported in the scientific literature.

Biological Activity and Medicinal Chemistry Applications of 1 2 Methoxy 5 Methylphenyl Ethanone and Its Analogs

Role as a Key Intermediate in Pharmaceutical Synthesis

Substituted acetophenones are valuable building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules with pharmaceutical applications. The reactivity of the ketone and the activated aromatic ring allows for various chemical transformations, making them ideal starting materials for the synthesis of diverse molecular scaffolds.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. While specific examples of biologically active heterocycles synthesized directly from 1-(2-Methoxy-5-methylphenyl)ethanone are not prominently reported, its close analog, 1-(2-hydroxy-5-methylphenyl)ethanone, serves as a precursor in the synthesis of β-diketone ligands. These ligands can then be used to form metal complexes with potential biological activities. For instance, a β-diketone ligand synthesized from 1-(2-hydroxy-5-methylphenyl)ethanone was used to create a copper (II) complex that was subsequently investigated for its biological properties. orientjchem.org

The general acetophenone (B1666503) scaffold is integral to the synthesis of various heterocyclic systems. For example, acetophenone derivatives are key starting materials for the production of flavonoids, a class of natural products with a wide range of biological activities. nih.gov The synthesis of aminoflavones and 2-aryl-4-quinolones, which are analogs of natural products, also utilizes amino acetophenones as foundational building blocks.

The synthesis of complex natural products often involves the strategic assembly of smaller, functionalized building blocks. While the direct application of this compound in the total synthesis of a specific complex natural product is not widely documented, the acetophenone moiety is a common structural motif in various natural products and their synthetic analogs. The versatility of acetophenones allows for their incorporation into larger molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Investigation of Potential Biological Activities (e.g., Antimicrobial, Antifungal, Anti-inflammatory)

The biological activities of this compound have not been a primary focus of extensive research. However, studies on its analogs provide insights into the potential therapeutic applications of this class of compounds.

Research into the analog 1-(2-hydroxy-5-methylphenyl)ethanone has shown its utility in creating derivatives with potential biological activities. A study involving a β-diketone ligand derived from this analog investigated its antibacterial, antifungal, and anti-inflammatory properties. orientjchem.org Furthermore, in silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, have been conducted on 1-(2-hydroxy-5-methylphenyl)ethanone to evaluate its potential as an antimicrobial agent. researchgate.net

Other methoxy-substituted phenyl compounds have also been investigated for their biological activities. For instance, 2-methoxy-4-vinylphenol (B128420) has been studied for its anti-inflammatory properties. nih.gov These findings suggest that the methoxy-phenyl motif present in this compound could contribute to biological activity, warranting further investigation.

The evaluation of the potential biological activities of compounds like this compound and its analogs typically involves a battery of in vitro screening assays. For assessing antimicrobial activity, common methods include the broth microdilution or agar (B569324) disk diffusion assays to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

For anti-inflammatory activity, in vitro models often utilize cell lines such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibitory effect on the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) is then quantified using techniques such as the Griess assay, enzyme-linked immunosorbent assays (ELISAs), and quantitative polymerase chain reaction (qPCR). nih.gov

The following table summarizes common in vitro screening methodologies that could be applied to assess the biological activities of this compound and its derivatives:

| Biological Activity | In Vitro Screening Methodologies | Key Parameters Measured |

| Antimicrobial | Broth microdilution, Agar disk diffusion | Minimum Inhibitory Concentration (MIC), Zone of inhibition |

| Antifungal | Similar to antimicrobial assays, using fungal strains | Minimum Fungicidal Concentration (MFC) |

| Anti-inflammatory | LPS-stimulated macrophage cell lines (e.g., RAW 264.7) | Nitric oxide (NO) production, Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6), Cyclooxygenase (COX) enzyme activity |

To elucidate the mechanism of action of a biologically active compound, enzymatic assays are crucial. These assays measure the ability of a compound to inhibit or activate a specific enzyme that is implicated in a disease pathway. For acetophenone derivatives, a range of enzymatic targets has been explored.

For example, various acetophenone derivatives have been evaluated as inhibitors of enzymes such as α-glucosidase, carbonic anhydrases, and acetylcholinesterase. nih.gov The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Target identification for novel compounds can be a complex process. For compounds identified through phenotypic screening, techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to identify the molecular target. Computational methods, including molecular docking, can also be used to predict potential protein targets.

Pharmacophore Modeling and Drug Design Based on this compound Scaffold

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.comnih.gov A pharmacophore model can be used to screen large compound libraries to identify new potential drug candidates or to guide the optimization of existing lead compounds.

While no specific pharmacophore models based exclusively on the this compound scaffold are readily available in the literature, the general acetophenone framework is a common feature in many biologically active molecules and can be incorporated into pharmacophore models. nih.gov For instance, a pharmacophore model for eosinophil peroxidase (EPO) inhibitors was developed and used to identify a class of 2-(phenyl)amino-aceto-hydrazides as potent inhibitors. nih.gov

The process of pharmacophore modeling can be broadly categorized into two approaches:

Ligand-based pharmacophore modeling: This approach is used when the three-dimensional structure of the biological target is unknown. It involves aligning a set of known active molecules and extracting the common chemical features that are essential for their activity. dovepress.com

Structure-based pharmacophore modeling: When the structure of the target protein is available, a pharmacophore model can be generated based on the key interactions between the protein and a known ligand in the binding site.

The this compound scaffold, with its hydrogen bond acceptor (carbonyl oxygen), hydrophobic regions (methyl and methoxy (B1213986) groups), and aromatic ring, possesses key features that are commonly used in the development of pharmacophore models. These features can be strategically modified to design new analogs with improved potency and selectivity for a specific biological target.

The following table outlines the key steps involved in pharmacophore modeling and its application in drug design:

| Step | Description |

| 1. Feature Identification | Identify key chemical features in a set of active molecules (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings). |

| 2. Model Generation | Generate a 3D arrangement of these features that is common to the active molecules. |

| 3. Model Validation | Validate the pharmacophore model using a test set of active and inactive compounds to ensure its predictive ability. |

| 4. Virtual Screening | Use the validated model as a 3D query to search large chemical databases for novel compounds that match the pharmacophore. |

| 5. Lead Optimization | Guide the chemical modification of hit compounds to improve their fit to the pharmacophore model and enhance their biological activity. |

Prodrug and Drug Delivery System Design Incorporating the Compound

The chemical structure of this compound possesses functional groups that are amenable to chemical modification, making it a candidate for incorporation into prodrugs and advanced drug delivery systems. The primary goals of such strategies would be to enhance the pharmacokinetic properties of a parent drug, improve its solubility, or target its delivery to specific tissues.

Prodrug Design Strategies: